(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine

Description

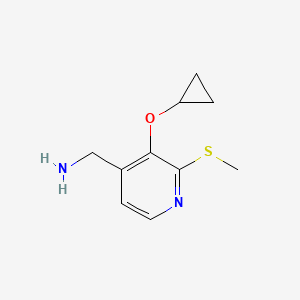

(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridinylmethanamine core structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C10H14N2OS |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

(3-cyclopropyloxy-2-methylsulfanylpyridin-4-yl)methanamine |

InChI |

InChI=1S/C10H14N2OS/c1-14-10-9(13-8-2-3-8)7(6-11)4-5-12-10/h4-5,8H,2-3,6,11H2,1H3 |

InChI Key |

HZQAZDCIXHCJAI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CC(=C1OC2CC2)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions. The preparation of this compound typically involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .

Chemical Reactions Analysis

(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones can be achieved using copper catalysis under mild conditions . This reaction involves the use of water as the single oxygen source, resulting in the formation of aromatic ketones . Common reagents used in these reactions include transition metals and oxidizing agents.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of various pharmaceutical compounds, especially those with pyridin-2-yl-methanone motifs . Additionally, it is employed in the design and synthesis of new heteroaromatic compounds with potential protein kinase inhibitory potencies . These compounds are evaluated for their effectiveness against a panel of protein kinases, making them valuable in drug discovery and development .

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical reactions due to its functional groups. The presence of the cyclopropoxy and methylthio groups allows it to engage in unique interactions with enzymes and receptors, potentially leading to its observed biological effects.

Comparison with Similar Compounds

(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine can be compared with similar compounds such as (3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine and (3-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine These compounds share similar core structures but differ in the position of the cyclopropoxy and methylthio groups

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.